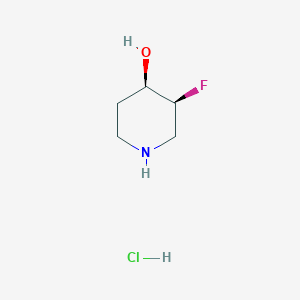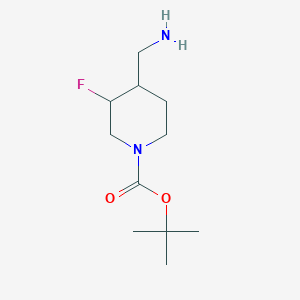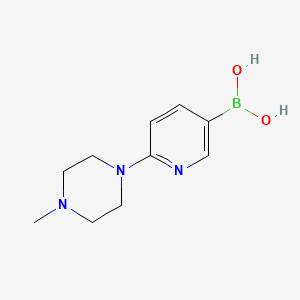
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” can be inferred from its name. It is a piperidine, which means it has a six-membered ring with one nitrogen atom. The “3-fluoro” indicates a fluorine atom attached to the third carbon in the ring, and the “4-ol” indicates a hydroxyl group (-OH) attached to the fourth carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” are not explicitly mentioned in the available resources .
Scientific Research Applications
Pharmaceutical Drug Design
The piperidine moiety is a common structural feature in many pharmaceuticals. “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” can serve as a chiral building block in the synthesis of various pharmacologically active compounds. Its stereochemistry is particularly valuable for creating enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic mixtures .
Development of Central Nervous System (CNS) Agents
Piperidine derivatives are known to cross the blood-brain barrier, making them suitable for the development of CNS agents. The fluorine atom in “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” could enhance the lipophilicity of the molecule, potentially leading to new treatments for neurological disorders .
Synthesis of Anti-Diabetic Agents
Iminosugars, which are structurally similar to piperidine derivatives, have been used in the treatment of type 2 diabetes. The hydrochloride salt form of “(3S,4R)-3-fluoropiperidin-4-ol” could be explored for its inhibitory effects on carbohydrate-processing enzymes, offering a new avenue for anti-diabetic drug development .
Cancer Research
Fluorinated compounds are often used in cancer research due to their biological activity. The presence of both a fluorine atom and a hydroxyl group in “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” provides opportunities for creating novel antitumor agents through targeted synthesis and structure-activity relationship (SAR) studies .
Neurotransmitter Modulation
Piperidine derivatives can act as modulators of neurotransmitter systems, which are crucial in treating psychiatric and neurodegenerative diseases. The unique structure of “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” could be utilized to synthesize compounds that selectively target specific neurotransmitter receptors .
Enzyme Inhibition
The structural features of “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” make it a candidate for the design of enzyme inhibitors. Its potential to mimic transition states or bind to active sites of enzymes could lead to the development of new therapeutic agents for various diseases .
Molecular Imaging
Fluorinated piperidines can be used in positron emission tomography (PET) imaging. The fluorine-18 isotope is commonly used in PET scans, and derivatives of “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” could be labeled with this isotope for use in diagnostic imaging .
Chemical Biology Probes
As a tool in chemical biology, “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” can be used to create probes to study biological processes. Its ability to be incorporated into more complex molecules makes it a versatile reagent for probing enzyme mechanisms and interactions within cells .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is the muscarinic M3 receptor , which is expressed in various endocrine and exocrine glands, including the gastric and salivary glands . It is also found in smooth muscle cells in the pupillary sphincter and ciliary bodies .
Mode of Action
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a muscarinic acetylcholine agonist . It is associated with parasympathomimetic effects by selectively working on muscarinic receptors . This interaction with its targets results in changes in the function of these receptors, leading to various physiological effects.
Biochemical Pathways
The compound’s interaction with the muscarinic M3 receptor affects several biochemical pathways. These pathways are primarily related to the regulation of secretions from the endocrine and exocrine glands, as well as the contraction of smooth muscles in the pupillary sphincter and ciliary bodies . The downstream effects of these pathways include changes in glandular secretions and alterations in eye functions such as pupil size and lens shape .
Result of Action
The molecular and cellular effects of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride’s action include increased glandular secretions and changes in the contraction of smooth muscles in the pupillary sphincter and ciliary bodies . These effects can lead to physiological changes such as increased salivation and changes in vision.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride. These factors can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific physiological conditions of the patient. For example, the compound’s stability and efficacy could be affected by storage conditions, such as temperature and humidity .
properties
IUPAC Name |
(3S,4R)-3-fluoropiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-UYXJWNHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)

![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)

